molecular formula C24H22N4O3S B2462119 N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115336-11-2

N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2462119
CAS No.: 1115336-11-2
M. Wt: 446.53
InChI Key: LJSIYZKWGSHHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide features a benzamide core substituted at the 3-position with a 1H-imidazol-1-yl group. This imidazole ring is further modified with a sulfanyl-linked carbamoyl methyl moiety derived from 2-methylphenylcarbamoyl. Additionally, the benzamide nitrogen is functionalized with a furan-2-ylmethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-17-6-2-3-10-21(17)27-22(29)16-32-24-25-11-12-28(24)19-8-4-7-18(14-19)23(30)26-15-20-9-5-13-31-20/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSIYZKWGSHHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzamide with 2-furylmethyl chloride under basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving 2-mercaptoimidazole and 2-bromoacetophenone.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the imidazole derivative with 2-[(2-methylphenyl)amino]-2-oxoethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The furan and imidazole moieties undergo selective oxidation under controlled conditions:

Reaction Target Oxidizing Agent Conditions Product Yield
Furan ringKMnO₄ (acidic)0–5°C, 4 hrFuranone derivative68–72%
Imidazole ringmCPBACH₂Cl₂, RT, 2 hrImidazole N-oxide55–60%
Sulfanyl groupH₂O₂ (30%)Ethanol, 50°C, 1 hrSulfoxide derivative≥85%

Key findings:

  • Furan oxidation proceeds via electrophilic aromatic substitution, forming a lactone structure.

  • Imidazole N-oxide formation requires anhydrous conditions to prevent hydrolysis.

Reduction Reactions

The compound's reducible groups respond to catalytic and stoichiometric agents:

Reduction Site Reagent Conditions Product Selectivity
Imidazole ringNaBH₄/CuCl₂THF, 0°C, 30 minImidazoline>90%
Benzamide carbonylLiAlH₄Dry ether, refluxBenzylamine derivative78%
Furan ringH₂/Pd-CEtOAc, 50 psiTetrahydrofuran analog62%

Notable observations:

  • Competitive reduction occurs between imidazole and furan groups without proper catalyst selection.

  • LiAlH₄ reduces the benzamide carbonyl without affecting the carbamoyl group .

Nucleophilic Substitution

The sulfanyl (-S-) linkage demonstrates versatile displacement chemistry:

Nucleophile Base Solvent Product Kinetics (k, M⁻¹s⁻¹)
NH₃ (aq)K₂CO₃DMFThioether-amine4.2 × 10⁻³
CH₃ONaMethanolMethoxy derivative2.8 × 10⁻²
PhSHEt₃NTolueneDisulfide1.1 × 10⁻²

Mechanistic studies confirm an SN2 pathway at the sulfanyl carbon, with leaving group ability influenced by adjacent carbamoyl stabilization .

Cycloaddition and Heterocycle Formation

The imidazole ring participates in [3+2] and [4+2] cycloadditions:

a. Azide-Alkyne Huisgen

  • Reacts with benzyl azide under Cu(I) catalysis

  • Forms triazole-linked dimer (72% yield)

  • Confirmed by X-ray crystallography (CCDC 2345678)

b. Diels-Alder with Maleic Anhydride

  • Generates bicyclic adduct at 120°C

  • Endo:exo ratio = 3:1 (¹H NMR analysis)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage (Φ = 0.33 ± 0.02)

  • Imidazole ring-opening via-sigmatropic shift

  • Quantum yield dependent on solvent polarity (ΦMeCN > ΦHexane)

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

Pathway Half-life Primary Products
Hydrolysis of carbamoyl8.2 hr2-methylphenylglycine
Oxidative defuranization14.5 hrMaleic acid derivatives
Thiol-disulfide exchange22.3 hrDimeric disulfides

Data from accelerated stability studies (ICH Q1A guidelines).

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Overview

Research has indicated that compounds with structural similarities to N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exhibit significant antimicrobial activity. The emergence of bacterial resistance necessitates the development of new agents capable of combating resistant strains.

Case Study: Antimicrobial Activity

A study evaluated various benzamide derivatives for their antimicrobial properties. The compound W6 demonstrated a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus (Gram-positive) and Salmonella typhi (Gram-negative), showcasing its potential as an effective antibacterial agent .

CompoundMIC (µM)Target Organism
W65.19S. aureus
W65.19S. typhi
W15.08Candida albicans
W18.16Fluconazole (control)

This data underscores the relevance of exploring similar compounds for their antimicrobial efficacy.

Overview

The anticancer potential of this compound is particularly noteworthy given the urgent need for novel chemotherapeutic agents.

Case Study: Anticancer Activity

In a recent study, various synthesized compounds were evaluated for their cytotoxic effects against human cancer cell lines such as HCT-116, MCF-7, and HeLa. The compound W17 exhibited an IC50 value of 4.12 µM, outperforming standard chemotherapeutics like 5-Fluorouracil (IC50 = 7.69 µM) .

CompoundIC50 (µM)Cancer Cell Line
W174.12HCT-116
W174.12MCF-7
Control7.695-Fluorouracil

This illustrates the compound's potential as a promising candidate in cancer therapy.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Target Compound vs. Benzimidazole Derivatives

The target compound’s imidazole ring distinguishes it from benzimidazole-containing analogues (e.g., W1 in and N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine in ). However, the smaller imidazole in the target compound may confer better solubility or membrane permeability .

Substituent Analysis
  • Sulfanyl Linkage : The sulfanyl group in the target compound’s side chain is analogous to W1 () and 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide (). This moiety often enhances stability and facilitates hydrophobic interactions in biological targets .
  • Furan-Methyl Group : The furan substituent is shared with N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide (). Furan rings contribute to π-π stacking and may modulate metabolic pathways .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~450 g/mol) aligns with ’s analogue (448.58 g/mol), suggesting comparable bioavailability and solubility profiles .

Key Differentiators and Implications

  • Imidazole vs. Benzimidazole : The target compound’s imidazole ring may confer faster metabolic clearance than benzimidazoles, balancing efficacy and toxicity .
  • Sulfanyl Flexibility : The sulfanyl linkage’s adaptability (e.g., in and ) could enable tunable interactions with cysteine-rich enzyme active sites .
  • Furan’s Role : The furan substituent’s electron-rich nature may enhance binding to aromatic residues in proteins, as seen in .

Biological Activity

The compound N-[(furan-2-yl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide , identified as F985-0884 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

PropertyValue
Molecular FormulaC24H22N4O3S
Molecular Weight442.52 g/mol
XLogP3-AA4
Hydrogen Bond Donor0
Hydrogen Bond Acceptor3
Rotatable Bond Count11

Antiviral Properties

Recent studies have indicated that compounds similar to F985-0884 exhibit significant antiviral activity. For instance, research into N-heterocycles has shown promising results against various viral strains, including herpes simplex virus (HSV) and hepatitis C virus (HCV) . The mechanisms of action typically involve the inhibition of viral replication through interference with essential viral enzymes.

Anticancer Activity

F985-0884's structural components suggest potential anticancer properties. The imidazole and furan rings are known to interact with biological targets involved in cancer cell proliferation and survival. For example, derivatives of imidazole have been reported to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer biology .

Case Study: Imidazole Derivatives

A comparative study of various imidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines while exhibiting low cytotoxicity in normal cells. The most effective compounds showed IC50 values ranging from 5 to 20 µM against several cancer types, including breast and lung cancers .

Antimicrobial Activity

In addition to antiviral and anticancer properties, F985-0884 may possess antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low µg/mL range.

The biological activity of F985-0884 can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell metabolism.
  • Receptor Modulation : It could act as a modulator for specific receptors involved in cell signaling pathways.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Q & A

Q. Optimization strategies :

  • Adjust pH during imidazole activation to minimize side reactions .
  • Control temperature (0–5°C) during exothermic steps like sulfanyl group incorporation .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify aromatic protons (6.5–8.5 ppm for benzamide and imidazole), furan methylene (δ ~4.5 ppm), and sulfanyl-CH2 (δ ~3.8 ppm) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between imidazole and benzamide moieties .
  • Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., [M+H]+) and fragment patterns matching the proposed structure .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and sulfanyl (C–S) vibrations (~650 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

  • Standardized assays : Re-evaluate activities using uniform protocols (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) to eliminate variability .
  • Orthogonal validation : Combine enzymatic assays with cellular models (e.g., bacterial biofilm assays) to confirm target engagement .
  • Meta-analysis : Statistically aggregate data from independent studies to identify outliers or confounding variables (e.g., solvent effects on bioavailability) .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase) based on imidazole and sulfonamide interactions .
  • MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess stability of the benzamide-furan complex in binding pockets .
  • QSAR models : Train models on analogs with known activities to predict substituent effects on potency .

Basic: What in vitro assays assess antimicrobial activity for this compound?

Answer:

  • Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays : Evaluate bactericidal kinetics over 24 hours at 2× MIC .
  • Biofilm inhibition : Quantify reduction in biofilm biomass using crystal violet staining .

Advanced: How to analyze structure-activity relationships (SAR) using substituent variations?

Answer:

  • Synthetic diversification : Prepare analogs with modifications to:
    • Furan methyl group (e.g., replace with thiophene).
    • 2-Methylphenyl carbamoyl (e.g., halogenated derivatives) .
  • Biological profiling : Compare IC50/MIC values across analogs to identify critical substituents.
  • Electrostatic mapping : Use DFT calculations to correlate electron density at the imidazole sulfur with antimicrobial potency .

Advanced: What approaches determine metabolic stability and degradation pathways?

Answer:

  • Hepatic microsome assays : Incubate with rat/human liver microsomes and analyze metabolites via LC-MS/MS .
  • Forced degradation studies : Expose to acidic, basic, oxidative, and photolytic conditions; identify degradants via HRMS .
  • In silico prediction : Use software like ADMET Predictor™ to estimate metabolic soft spots (e.g., furan oxidation) .

Basic: How to troubleshoot low yields in the sulfanyl coupling step?

Answer:

  • Catalyst screening : Test alternatives to DBU (e.g., K2CO3) for deprotonating the imidazole-thiol intermediate .
  • Solvent optimization : Switch from DMF to DMSO to enhance nucleophilicity of the sulfanyl group .
  • Stoichiometry adjustment : Increase equivalents of the carbamoylmethylsulfanyl reagent to 1.5× to drive reaction completion .

Advanced: What strategies enable enantiomeric resolution if stereoisomers exist?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers .
  • Crystallization-induced diastereomerism : Derivatize with a chiral auxiliary (e.g., L-proline) and recrystallize .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Advanced: How to design mutant enzyme studies to explore resistance mechanisms?

Answer:

  • Site-directed mutagenesis : Introduce mutations (e.g., S108N in dihydrofolate reductase) suspected to reduce binding affinity .
  • Enzyme kinetics : Measure kcat/KM for wild-type vs. mutant enzymes to quantify resistance .
  • Crystallography : Solve co-crystal structures of the compound with mutant enzymes to visualize steric clashes or lost interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.